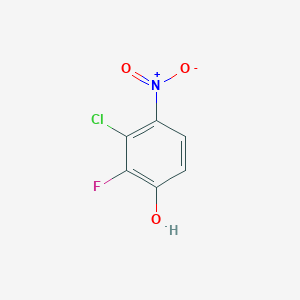

3-Chloro-2-fluoro-4-nitrophenol

Overview

Description

3-Chloro-2-fluoro-4-nitrophenol is an organic compound with the molecular formula C6H3ClFNO3 It is a halogenated nitrophenol, characterized by the presence of chlorine, fluorine, and nitro groups attached to a phenol ring

Mechanism of Action

Target of Action

Similar compounds like nitrophenols are known to interact with various enzymes and proteins, disrupting their normal function .

Mode of Action

It’s known that nitrophenols can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of one of the substituents in the aromatic ring .

Biochemical Pathways

A related compound, 2-chloro-4-nitrophenol, is known to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . In this pathway, a two-component monooxygenase catalyzes the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol .

Pharmacokinetics

Nitrophenols are generally known to be absorbed through the skin, respiratory tract, and gastrointestinal tract . They are distributed throughout the body and can be metabolized by various enzymatic processes .

Result of Action

Nitrophenols are generally known to cause oxidative stress and damage to cellular structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-fluoro-4-nitrophenol. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and reactivity .

Biochemical Analysis

Biochemical Properties

3-Chloro-2-fluoro-4-nitrophenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nitro group in this compound can undergo reduction, forming reactive intermediates that can interact with cellular components, leading to various biochemical effects .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to affect cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes related to detoxification and stress response, thereby influencing cellular metabolism. Additionally, this compound can disrupt mitochondrial function, leading to altered energy production and apoptosis in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as cytochrome P450 oxidases, which are involved in the metabolism of various xenobiotics. The compound’s nitro group can also participate in redox cycling, generating reactive oxygen species (ROS) that can damage cellular components and alter gene expression. These interactions highlight the compound’s potential as a tool for studying oxidative stress and enzyme inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and heat. Over time, its degradation products can accumulate, potentially altering its biochemical effects. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, as well as hematological changes. These toxic effects are likely due to the compound’s ability to generate ROS and disrupt cellular function. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity increases dramatically .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also lead to the formation of reactive intermediates that can bind to and modify proteins and DNA, potentially leading to toxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This accumulation can lead to localized effects, particularly in organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the mitochondria, this compound can disrupt electron transport and induce oxidative stress, while in the nucleus, it can interact with DNA and transcription factors, influencing gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-nitrophenol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-4-fluorophenol, followed by purification steps to isolate the desired product. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to ensure selective nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-nitrophenol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

Substitution: Products depend on the nucleophile used, such as 3-amino-2-fluoro-4-nitrophenol when ammonia is the nucleophile.

Reduction: 3-Chloro-2-fluoro-4-aminophenol is a major product.

Oxidation: Quinone derivatives are formed.

Scientific Research Applications

3-Chloro-2-fluoro-4-nitrophenol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in studies involving enzyme inhibition and as a probe for understanding biochemical pathways.

Industry: Used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

- 3-Fluoro-4-nitrophenol

- 2-Chloro-4-nitrophenol

- 4-Fluoro-2-nitrophenol

Comparison

3-Chloro-2-fluoro-4-nitrophenol is unique due to the simultaneous presence of chlorine and fluorine atoms, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for specific applications.

Properties

IUPAC Name |

3-chloro-2-fluoro-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMADSINXSHRSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.